molecular formula C26H25NO4 B3117822 N-Fmoc-N-methyl-4-methyl-L-phenylalanine CAS No. 227616-20-8

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Cat. No. B3117822
CAS RN: 227616-20-8
M. Wt: 415.5 g/mol
InChI Key: JEFRVZCXEQFQKQ-DEOSSOPVSA-N
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Description

Synthesis Analysis

The synthesis of N-Fmoc-N-methyl-4-methyl-L-phenylalanine involves the introduction of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino group of N-methyl-4-methyl-L-phenylalanine . The Fmoc group provides stability during peptide synthesis and can be selectively removed under mild conditions using base treatment. The resulting compound is a key building block in peptide chemistry and solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of N-Fmoc-N-methyl-4-methyl-L-phenylalanine consists of a phenylalanine derivative with an additional methyl group and an Fmoc protecting group. The Fmoc group is attached to the amino nitrogen, shielding it from unwanted reactions during peptide assembly. The overall structure contributes to the compound’s stability and reactivity in peptide synthesis .


Chemical Reactions Analysis

  • Functional Group Transformations : The methyl group and phenylalanine side chain can undergo modifications to introduce specific functionalities .

Physical And Chemical Properties Analysis

  • Incompatibility : Avoid exposure to oxidizing agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and In Silico Studies : A study explored the synthesis, experimental, and in silico analysis of N-Fmoc-protected amino acids, emphasizing the design and development of novel hydrogelators, biomaterials, and therapeutics. The research provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, highlighting the significance of Fmoc-based supramolecular hydrogen-bonding patterns in biocomplexes J. Bojarska et al., 2020.

Hydrogelation and Self-Assembly

  • Hydrogelation of Fmoc-Phe Derivatives : Research on Fmoc-protected aromatic amino acids derived from phenylalanine has shown their effectiveness as low molecular weight hydrogelators. Modifications to the Fmoc-Phe side chain significantly affect self-assembly and hydrogelation behavior, with studies demonstrating how these compounds self-assemble into fibrils that form hydrogel networks upon dissolution into water D. Ryan et al., 2011.

Antibacterial and Anti-Inflammatory Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been utilized for antibacterial and anti-inflammatory purposes, with nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH showing substantial effects on bacterial morphology. This approach demonstrates the intrinsic antibacterial capabilities of self-assembling building blocks and their potential in biomedical applications L. Schnaider et al., 2019.

Nanotechnology and Material Science

  • Formation of Silver Nanoclusters within Hydrogel Matrix : Fmoc-Phe-OH hydrogel was used as a medium to prepare and stabilize fluorescent few-atom silver nanoclusters, showcasing the potential of Fmoc-protected amino acids in developing nanotechnological materials with fluorescent properties Subhasish Roy & A. Banerjee, 2011.

  • Self-Assembly and Nanotube Formation : Cation-modified Fmoc-Phe derivatives have been reported to self-assemble and form hydrogel networks spontaneously without pH adjustment or organic cosolvents. These derivatives also form unique sheet-based nanotube structures, providing insights into the influence of structural modifications on the self-assembly pathways Annada Rajbhandary et al., 2017.

Mechanism of Action

The compound’s mechanism of action primarily lies in its role as a precursor for peptide synthesis. When incorporated into a peptide chain, it contributes to the overall structure and function of the resulting peptide. Its Fmoc group allows controlled deprotection steps during solid-phase synthesis, ensuring efficient peptide elongation .

Future Directions

Research on N-Fmoc-N-methyl-4-methyl-L-phenylalanine continues to explore its applications in peptide-based drug development, bioconjugation, and functional materials. Investigating its reactivity, stability, and potential modifications will guide future advancements in peptide chemistry .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFRVZCXEQFQKQ-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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